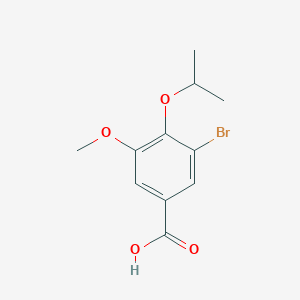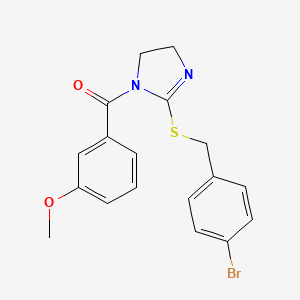![molecular formula C20H20N4O4S B2853376 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid CAS No. 735336-27-3](/img/structure/B2853376.png)
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a synthetic compound with unique structural elements, including furan, phenyl, triazole, and piperidine moieties. Its diverse functional groups allow it to engage in various chemical reactions, making it valuable in multiple scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid generally involves a multi-step process. Here is a simplified route:
Formation of the Triazole Ring: : Condensation of a furan-2-yl hydrazine with a suitable aldehyde to form 5-(furan-2-yl)-4-phenyl-1,2,4-triazole.
Thioether Formation: : Sulfide linkage introduction by reacting the triazole compound with an acetyl chloride derivative in the presence of a base.
Piperidine Introduction: : Coupling the resulting thioether with a piperidine-4-carboxylic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
For large-scale production, the same synthetic strategy can be optimized for yield and cost-efficiency. This often involves:
Using catalytic amounts of reagents where possible.
Implementing continuous flow chemistry techniques to streamline production.
Purification via recrystallization or chromatographic methods to ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions due to its diverse functional groups:
Oxidation: : The furan ring can be oxidized under mild conditions using reagents like mCPBA.
Reduction: : The phenyl ring can undergo reduction reactions using hydrogenation techniques.
Substitution: : The triazole ring can participate in nucleophilic substitutions under basic conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, hydrogen peroxide.
Reduction: : H2 with Pd/C as a catalyst.
Substitution: : Strong nucleophiles such as NaNH2 or organolithium reagents.
Major Products
Oxidation: : Derivatives with hydroxylated furan or phenyl rings.
Reduction: : Fully hydrogenated phenyl or furan derivatives.
Substitution: : Various nucleophile-substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid has numerous applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor due to its unique structural motifs.
Medicine: : Explored for possible therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: : Incorporated in the development of new materials with specific electronic properties.
Mecanismo De Acción
The precise mechanism of action of this compound can vary depending on its application:
Molecular Targets: : In biological systems, it may interact with specific enzymes or receptors.
Pathways Involved: : It could potentially influence pathways related to inflammation, cell growth, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-{[5-(thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
1-(2-{[5-(pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
Uniqueness
The furan ring in 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid imparts unique electronic properties compared to thiophene or pyridine analogs, potentially affecting its reactivity and interaction with biological targets. Its combination of diverse functional groups makes it a versatile compound in scientific research.
Hope this fits the bill! Let me know what you think.
Propiedades
IUPAC Name |
1-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-17(23-10-8-14(9-11-23)19(26)27)13-29-20-22-21-18(16-7-4-12-28-16)24(20)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVTZHFXEOSACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
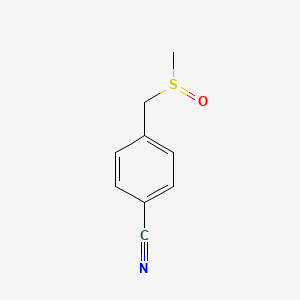
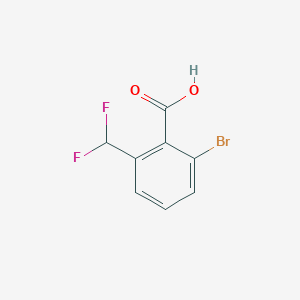
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2853299.png)
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2853303.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/new.no-structure.jpg)
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2853309.png)
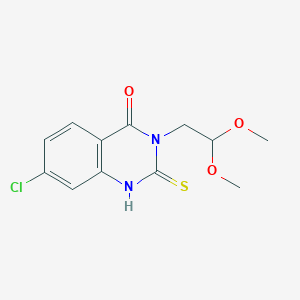
![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)
![3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853313.png)
